molecular formula C19H21N5O3S2 B2858821 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 1206999-29-2

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No.: B2858821
CAS No.: 1206999-29-2
M. Wt: 431.53
InChI Key: GNSJTNPQOWSZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S2 and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds incorporating the antipyrine moiety, similar in structure to the one inquired about, have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives have been created to explore their efficacy against various microbial strains. Such studies aim to develop new antimicrobial agents that can offer effective solutions against resistant microbial infections (Bondock et al., 2008).

Antioxidant and Antitumor Evaluation

Further investigations into related compounds have focused on their potential antioxidant and antitumor properties. By synthesizing and characterizing various derivatives, researchers aim to identify compounds that could contribute to cancer treatment and prevention strategies through their ability to neutralize harmful free radicals and exhibit cytotoxicity towards tumor cells (Hamama et al., 2013).

Catalytic Applications

Certain derivatives have been explored for their catalytic applications, particularly in asymmetric transfer hydrogenation of ketones. The study of these compounds provides insights into the development of new catalysts that could enhance the efficiency and selectivity of chemical reactions, thereby contributing to advancements in synthetic chemistry and industrial processes (Magubane et al., 2017).

Novel Coordination Complexes

Research has also been conducted on the synthesis of novel coordination complexes constructed from pyrazole-acetamide derivatives. These complexes have been examined for their hydrogen bonding effects on self-assembly processes and evaluated for their antioxidant activities. Such studies highlight the potential of these compounds in developing new materials with specific structural and functional properties (Chkirate et al., 2019).

Insecticidal Assessment

Additionally, certain heterocycles incorporating thiadiazole moiety, akin to the compound , have been assessed for their insecticidal properties against specific pests. This line of research aims to identify new, effective, and environmentally friendly insecticides that can protect crops and reduce agricultural losses (Fadda et al., 2017).

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S2/c1-12-16(13(2)24(23-12)15-5-7-29(26,27)11-15)8-18(25)22-19-21-17(10-28-19)14-4-3-6-20-9-14/h3-4,6,9-10,15H,5,7-8,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSJTNPQOWSZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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